N-(2-Hydroxyethyl)heptadecanamide
Overview
Description
N-(2-Hydroxyethyl)heptadecanamide is a long-chain fatty acid amide . It has a molecular formula of C19H39NO2 and a molecular weight of 313.518 .
Synthesis Analysis
N-(2-Hydroxyethyl)heptadecanamide has been synthesized and evaluated in various studies. For instance, a study described the chemical synthesis and pharmacological evaluation of a series of N-(2-Hydroxyethyl) cinnamamide derivatives . The structures of these compounds were characterized by IR, 1H-NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of N-(2-Hydroxyethyl)heptadecanamide has been analyzed in several studies. It has an average mass of 357.571 Da and a monoisotopic mass of 357.324280 Da . The molecule has 4 H bond acceptors, 2 H bond donors, and 19 freely rotating bonds .Chemical Reactions Analysis
While specific chemical reactions involving N-(2-Hydroxyethyl)heptadecanamide are not detailed in the search results, it’s worth noting that the compound has been used in the preparation of various complexes .Scientific Research Applications
Fluid Resuscitation in Intensive Care Units
N-(2-Hydroxyethyl)heptadecanamide, as a component of Hydroxyethyl Starch (HES), has been studied for its use in fluid resuscitation in intensive care units, particularly for patients with severe sepsis. A study by Perner et al. (2012) compared HES with Ringer's acetate, assessing outcomes like mortality and kidney failure. The study found increased risks associated with HES, impacting its recommended use in this context.
Drug Delivery Systems
Research has explored the use of HES in designing drug delivery systems (DDS). Paleos, Sideratou, & Tsiourvas (2017) detailed how HES conjugates with anticancer molecules or therapeutic proteins can be synthesized, forming nanocapsules and hydrogels that show promise for extending the half-life of drugs in plasma, indicating potential for future clinical applications.
Synthesis and Characterization of Biodegradable Polymers
HES has been modified for use as a biodegradable polymer, potentially useful as a drug carrier. Besheer et al. (2007) esterified HES with fatty acids, resulting in the formation of nano-sized micelles and vesicles, potentially applicable in drug delivery.
Controlled Drug Release
Another research angle has been the development of hydrogels with controlled drug release properties. Liu & Fan (2005) synthesized hydrogels using HES and other compounds, demonstrating the possibility of sustained drug release, indicating potential pharmaceutical applications.
Development of Macromolecular Therapeutics
HES-related compounds have been investigated for their potential in developing macromolecular therapeutics for treating diseases like cancer. Kopeček & Kopec̆ková (2010) discussed the use of HES in the synthesis of HPMA copolymers, exploring their use as drug carriers and in biomaterial modification.
Development of Biomimetic Composites
HES has been used in creating biomimetic composites, with potential applications in bone repair and prosthetics. Wang, Li, Wei, & de Groot (2002) developed a composite with nano-hydroxyapatite and polyamide, showing properties similar to natural bone.
Safety And Hazards
properties
IUPAC Name |
N-(2-hydroxyethyl)heptadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21/h21H,2-18H2,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFMSAXQJECNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560544 | |
Record name | N-(2-Hydroxyethyl)heptadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)heptadecanamide | |
CAS RN |
53832-59-0 | |
Record name | N-(2-Hydroxyethyl)heptadecanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxyethyl)heptadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-HYDROXYETHYL)HEPTADECANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q750804J30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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